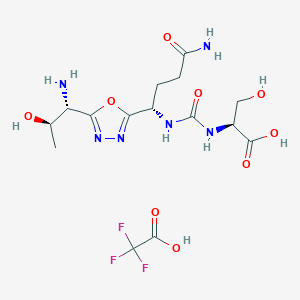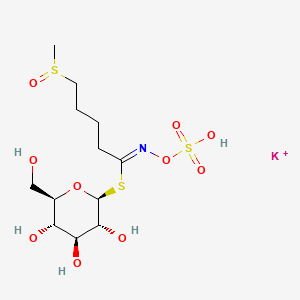
Glucoraphanin (potassium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucoraphanin (potassium salt) is a naturally occurring glucosinolate found predominantly in cruciferous vegetables such as broccoli, mustard, and other related plants . This compound is particularly notable for its conversion to sulforaphane, a potent bioactive compound, through the action of the enzyme myrosinase . Sulforaphane has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucoraphanin is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group in glucoraphanin is chiral and has an R absolute configuration, set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .
Industrial Production Methods: Industrial production of glucoraphanin (potassium salt) typically involves the extraction from cruciferous vegetables, followed by purification processes to isolate the compound in its potassium salt form . Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions: Glucoraphanin undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulforaphane by the enzyme myrosinase.
Hydrolysis: Breakdown into various bioactive compounds under specific conditions.
Common Reagents and Conditions:
Myrosinase: Enzyme that catalyzes the conversion of glucoraphanin to sulforaphane.
Flavin Monooxygenase: Enzyme involved in the stereochemical configuration of the sulfinyl group.
Major Products Formed:
Scientific Research Applications
Glucoraphanin (potassium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucosinolates.
Biology: Investigated for its role in plant defense mechanisms and its conversion to bioactive compounds.
Medicine: Studied for its potential therapeutic effects, particularly in cancer prevention and treatment.
Mechanism of Action
The primary mechanism of action of glucoraphanin involves its conversion to sulforaphane by myrosinase . Sulforaphane then activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of phase II detoxification enzymes . These enzymes play a crucial role in the detoxification of carcinogens and reactive oxygen species, thereby exerting antioxidant and anti-carcinogenic effects .
Comparison with Similar Compounds
Glucoiberin: Another glucosinolate found in cruciferous vegetables.
Gluconapin: Similar in structure and function to glucoraphanin.
Sinigrin: A glucosinolate that also undergoes enzymatic conversion to bioactive compounds.
Uniqueness of Glucoraphanin: Glucoraphanin is unique due to its high abundance in broccoli and its potent conversion to sulforaphane, which has been extensively studied for its health benefits . This makes glucoraphanin particularly valuable in both research and industrial applications.
Properties
Molecular Formula |
C12H23KNO10S3+ |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
potassium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate |
InChI |
InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
InChI Key |
XLJHNVPISVILLA-QYSFFVHJSA-N |
Isomeric SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


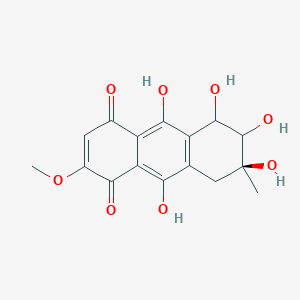
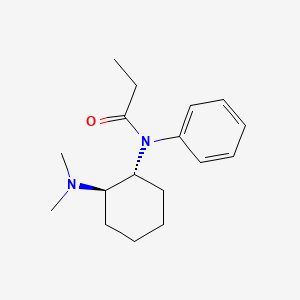
![(2E,4E,6Z)-8-oxo-8-[(2R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814196.png)
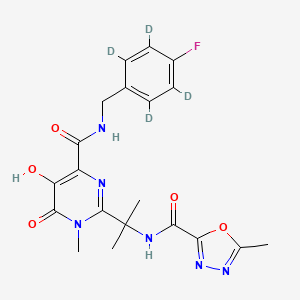
![3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10814216.png)
![2-Butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814231.png)
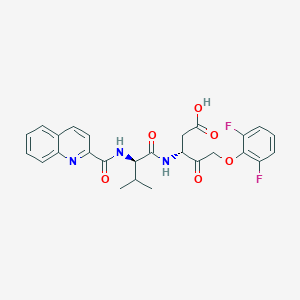
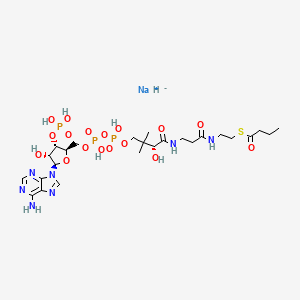
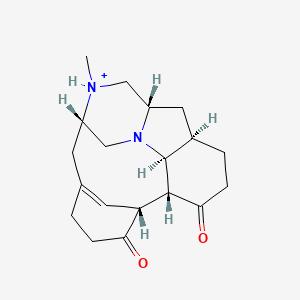
![6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814258.png)
![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814265.png)
![(3aR,4R,6aR)-rel-dihydro-3-methylene-4-octyl-furo[3,4-b]furan-2,6(3H,4H)-dione](/img/structure/B10814268.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine](/img/structure/B10814271.png)
